N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a structurally complex organic compound featuring:
- 2-chlorobenzyl group: A halogenated aromatic substituent known to enhance lipophilicity and binding affinity in medicinal chemistry.
- p-tolyl group (para-methylphenyl): A hydrophobic moiety that may influence solubility and intermolecular interactions.
- Thieno[3,4-c]pyrazole: A fused heterocyclic system combining thiophene and pyrazole rings, which can contribute to electronic properties and stability.
- Oxalamide linker: A functional group often used in drug design to modulate hydrogen bonding and conformational flexibility.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-13-6-8-15(9-7-13)26-19(16-11-29-12-18(16)25-26)24-21(28)20(27)23-10-14-4-2-3-5-17(14)22/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARRXFDWGPZRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a compound that has garnered attention for its potential biological activities. This compound belongs to the thieno[3,4-c]pyrazole class, which is known for various pharmacological effects including anti-inflammatory and antimicrobial properties. The following sections will explore its synthesis, biological activities, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent modifications to introduce the chlorobenzyl and p-tolyl groups. Common reagents used in the synthesis include thionyl chloride and p-toluidine, with reaction conditions often involving heating under reflux in solvents like dichloromethane or ethanol.
Antimicrobial Properties
Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds within this class have been shown to disrupt bacterial cell integrity, leading to cell lysis. Specifically, a derivative similar to this compound demonstrated effective antibacterial properties against various strains of bacteria by damaging cell membranes, resulting in cytosolic leakage and eventual cell death .
Anti-inflammatory Activity
Thieno[3,4-c]pyrazole compounds have also been evaluated for their anti-inflammatory effects. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in treating inflammatory diseases .
Antioxidant Activity
In addition to antimicrobial and anti-inflammatory properties, studies have highlighted the antioxidant capabilities of thieno[3,4-c]pyrazole derivatives. For example, these compounds were tested against oxidative stress induced by 4-nonylphenol in red blood cells of African catfish (Clarias gariepinus). The results indicated that the compounds could mitigate oxidative damage by reducing erythrocyte malformations .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thieno[3,4-c]pyrazole derivatives found that certain modifications significantly enhanced their antimicrobial potency. The derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed a correlation between structural modifications (such as halogen substitutions) and increased antibacterial activity .
| Compound | Structure Modification | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | No modification | 128 µg/mL |
| B | 2-Chlorobenzyl | 32 µg/mL |
| C | p-Tolyl | 16 µg/mL |
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives, researchers evaluated their ability to inhibit LPS-induced inflammation in macrophages. The study reported a significant reduction in TNF-α production when treated with specific derivatives compared to controls .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the most significant applications of N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide lies in its potential as an antitumor agent. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related thieno[3,4-c]pyrazole derivatives have demonstrated promising results in inhibiting tumor cell proliferation, suggesting that this compound may share similar properties .
Mechanism of Action
The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis in cancer cells. The presence of the thieno[3,4-c]pyrazole moiety is known to interact with specific cellular pathways that regulate cell survival and apoptosis. This interaction can potentially lead to increased sensitivity of cancer cells to chemotherapeutic agents, enhancing their overall therapeutic efficacy .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzyl and pyrazole rings can significantly influence the compound's biological activity. Researchers are actively investigating how different modifications affect potency and selectivity against cancer cell lines. This ongoing research is essential for developing more effective derivatives with improved therapeutic profiles .
Material Science Applications
Polymeric Composites
In addition to its medicinal applications, this compound can be utilized in material science, particularly in the formulation of polymeric composites. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Its unique chemical structure allows for improved interaction with polymer chains, resulting in composites with superior performance characteristics suitable for various industrial applications .
Synthetic Chemistry
Reagent for Organic Synthesis
The compound also serves as a valuable reagent in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including coupling reactions and cycloadditions. This versatility makes it a useful building block for synthesizing more complex molecules in pharmaceutical chemistry and materials science .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential antitumor activity; induces apoptosis; enhances efficacy of chemotherapeutics |
| Structure-Activity Relationship | Ongoing studies on substituent effects; optimization for potency and selectivity |
| Material Science | Enhances mechanical properties and thermal stability when incorporated into polymers |
| Synthetic Chemistry | Acts as a versatile reagent for various organic synthesis reactions |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The 2-chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) or aliphatic substitution under specific conditions:
For example, in the presence of amines, the chlorine atom may be displaced to generate secondary amine derivatives. Steric hindrance from the ortho-chloro substituent slows reaction rates compared to para-substituted analogs.
Oxalamide Functional Group Reactivity
The oxalamide (–NHC(O)C(O)NH–) linkage participates in hydrolysis and condensation:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Acidic Hydrolysis | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, reflux | Cleavage into carboxylic acids and amines |
| Basic Hydrolysis | NaOH/EtOH | Formation of oxalate salts and free amines |
| Condensation | DCC/DMAP coupling | Formation of peptide-like bonds with carboxylic acids |
The oxalamide’s dual carbonyl groups also enable coordination with metal ions (e.g., Fe<sup>2+</sup>, Rh<sup>+</sup>), forming stable complexes .
Comparison with Similar Compounds
Substituent-Based Analogues
The table below compares key properties of N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide with analogues differing in substituents:
Key Observations :
- Halogen Effects: The 2-chlorobenzyl group likely improves binding to hydrophobic pockets in biological targets compared to non-halogenated benzyl groups, albeit at the cost of reduced aqueous solubility .
- Aromatic Variations : Replacing p-tolyl with bulkier groups (e.g., naphthyl) may enhance charge transport in optoelectronic applications, as seen in conjugated polymer systems .
Heterocyclic Core Modifications
The thieno-pyrazole core distinguishes this compound from other heterocyclic oxalamides:
Research Findings :
- The thieno-pyrazole core may enable lower bandgaps compared to indole or thiazole derivatives, aligning with trends in conjugated polymers for solar cells (e.g., P3HT/PCBM systems with bandgaps ~1.9–2.1 eV) .
- Pyrazole’s hydrogen-bonding capacity could improve crystallinity in solid-state materials, a property critical for photovoltaic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
